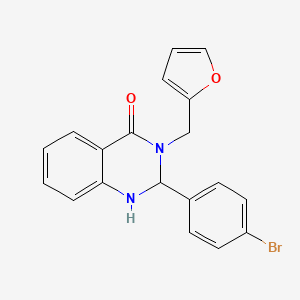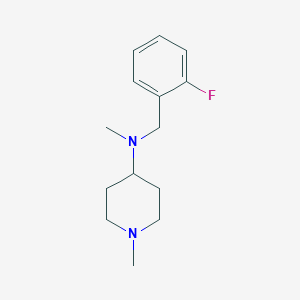
2-(4-bromophenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone is a chemical compound that has been the subject of extensive scientific research. It is a member of the quinazolinone family of compounds, which have been found to have a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 2-(4-bromophenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone is not fully understood. However, it is thought to exert its biological effects by modulating various signaling pathways in the body. For example, it has been found to inhibit the activity of enzymes involved in inflammation and cancer progression. It has also been shown to activate certain receptors in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects
2-(4-bromophenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in inflammation and cancer progression, such as cyclooxygenase-2 and matrix metalloproteinases. It has also been found to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the replication of certain viruses, such as HIV and hepatitis C virus. In addition, it has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4-bromophenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone in lab experiments include its high yield of synthesis, its wide range of biological activities, and its potential therapeutic applications. However, there are also some limitations to its use. For example, it may have off-target effects on other signaling pathways in the body, which could limit its specificity. In addition, its potential toxicity and side effects need to be carefully evaluated before it can be used in humans.
Direcciones Futuras
There are many potential future directions for research on 2-(4-bromophenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone. One area of interest is the development of more potent and selective analogs of the compound, which could be used as therapeutic agents for a variety of diseases. Another area of interest is the investigation of the compound's mechanism of action, which could lead to the discovery of new signaling pathways and targets for drug development. Finally, the compound's potential use in combination therapy with other drugs should be explored, as this could enhance its therapeutic efficacy and reduce potential side effects.
Métodos De Síntesis
The synthesis of 2-(4-bromophenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone involves the reaction of 2-furancarboxaldehyde, 4-bromoaniline, and cyclohexanone in the presence of a catalyst. The reaction proceeds via a multistep process, which involves the formation of an imine intermediate, followed by cyclization and reduction. The yield of the reaction is typically high, and the compound can be purified by recrystallization.
Aplicaciones Científicas De Investigación
2-(4-bromophenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-(4-bromophenyl)-3-(furan-2-ylmethyl)-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O2/c20-14-9-7-13(8-10-14)18-21-17-6-2-1-5-16(17)19(23)22(18)12-15-4-3-11-24-15/h1-11,18,21H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFUDRFYLJIBLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=C(C=C3)Br)CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-3-(furan-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-dimethyl-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4892353.png)

![1-(2-fluorobenzyl)-4-{[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetyl}-1,4-diazepane](/img/structure/B4892371.png)
![4,4'-[(2-hydroxy-3-nitrophenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B4892378.png)
![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B4892384.png)
![N'-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N,N-dimethyl-1,4-benzenediamine hydrobromide](/img/structure/B4892394.png)
![N-[3-(2-chloro-5-methylphenoxy)propyl]-1-butanamine hydrochloride](/img/structure/B4892397.png)
![1-tert-butyl-2-[3-(isopropylthio)propoxy]benzene](/img/structure/B4892401.png)
![1-[4-(2-methoxyphenoxy)butoxy]-4-methyl-2-nitrobenzene](/img/structure/B4892402.png)
![6-chloro-7-[(3,4-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B4892416.png)
![5-bromo-1-methyl-3-[2-(4-methylphenyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4892446.png)

![N-[2-(4-chlorophenoxy)ethyl]-2-nitro-5-(1-piperazinyl)aniline](/img/structure/B4892457.png)
